5-Methylbenzene-1,3-diol hydrate

描述

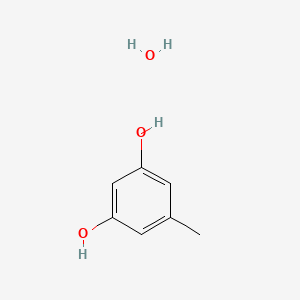

5-Methylbenzene-1,3-diol hydrate, also known as orcinol monohydrate, is an organic compound with the molecular formula C7H10O3. It is a derivative of benzene with two hydroxyl groups positioned at the 1 and 3 locations and a methyl group at the 5 position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

5-Methylbenzene-1,3-diol hydrate can be synthesized through several methods. One common method involves the fusion of extract of aloes with potash, followed by acidification . Another method includes the methylation of resorcinol using methyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, this compound is produced by the methylation of resorcinol using dimethyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

5-Methylbenzene-1,3-diol hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy compounds.

Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Produces quinones.

Reduction: Produces dihydroxy compounds.

Substitution: Produces halogenated or nitrated derivatives.

科学研究应用

Pharmaceutical Applications

- Anticancer Activity : Research indicates that 5-Methylbenzene-1,3-diol hydrate exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that its bioactive fractions induced apoptosis in cancer cells, with IC₅₀ values ranging from 1.2 to 12.8 μg/mL . The mechanism involves the activation of the caspase cascade and inhibition of angiogenesis.

- Anti-inflammatory Properties : The compound has been studied for its potential in treating inflammatory conditions such as psoriasis. In a mouse model, topical application of formulations containing orcinol monohydrate showed promise in reducing inflammation and skin lesions .

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its antioxidant properties and ability to improve skin texture. Its inclusion in creams and lotions can enhance the moisturizing effects and provide protection against oxidative stress.

| Cosmetic Application | Functionality |

|---|---|

| Moisturizers | Enhances hydration |

| Anti-aging creams | Reduces oxidative damage |

| Skin soothing agents | Alleviates irritation |

Agricultural Applications

The compound is also explored for its role in agriculture, particularly in enhancing the functional properties of enzymes like lysozyme. This application could lead to improved pest control strategies and enhanced crop resilience against pathogens .

Case Study 1: Anticancer Effects

A study evaluated the efficacy of this compound on human cancer cell lines. The results indicated a marked reduction in cell viability and significant apoptotic activity confirmed through various assays including Trypan blue exclusion and LDH leakage tests .

Case Study 2: Psoriasis Treatment

In another study involving BALB/c mice, daily topical administration of formulations containing orcinol monohydrate led to a reduction in psoriasiform inflammation. The treatment protocol involved using an imiquimod cream alongside the compound to assess its effectiveness .

作用机制

The mechanism of action of 5-Methylbenzene-1,3-diol hydrate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It also interacts with enzymes and proteins, modulating their activity and influencing biochemical pathways .

相似化合物的比较

Similar Compounds

Resorcinol (benzene-1,3-diol): Similar structure but lacks the methyl group at the 5 position.

Catechol (benzene-1,2-diol): Similar structure but has hydroxyl groups at the 1 and 2 positions.

Hydroquinone (benzene-1,4-diol): Similar structure but has hydroxyl groups at the 1 and 4 positions

Uniqueness

5-Methylbenzene-1,3-diol hydrate is unique due to the presence of the methyl group at the 5 position, which influences its chemical reactivity and physical properties. This structural difference makes it distinct from other dihydroxybenzenes and contributes to its specific applications in various fields .

生物活性

5-Methylbenzene-1,3-diol hydrate, commonly referred to as orcinol hydrate, is a phenolic compound with the chemical formula C₇H₈O₂·H₂O. This compound features a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and a methyl group at the 5 position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmaceuticals and cosmetics.

Antifungal Properties

Research highlights the potential of this compound as an antifungal agent . It has been shown to exhibit activity against several fungal pathogens. For instance, studies indicate that this compound can inhibit the growth of fungi such as Botrytis cinerea, which is known for causing significant agricultural losses. The antifungal activity is believed to correlate with the compound's ability to form hydrogen bonds, which enhances its interaction with fungal cell structures .

Antioxidant Activity

In addition to its antifungal properties, this compound also demonstrates antioxidant activity . This property is crucial as it helps mitigate oxidative stress in biological systems. The antioxidant effects are attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals and reduce cellular damage .

Synergistic Effects

Studies have suggested that when combined with other antifungal agents, this compound may enhance their efficacy against resistant strains of fungi. This synergistic effect could be particularly valuable in developing more effective antifungal treatments .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, typically involving reactions under controlled conditions. For example, one method involves using sodium hydrogencarbonate in dichloromethane at ambient temperature for an extended period . The characterization of this compound often employs techniques such as NMR and HPLC to confirm its purity and structural integrity.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes key properties and activities:

| Compound Name | Chemical Formula | Antifungal Activity | Unique Features |

|---|---|---|---|

| Orcinol (5-Methylbenzene-1,3-diol) | C₇H₈O₂ | Moderate | Parent compound without water; more reactive |

| 2-Methylphenol (Cresol) | C₇H₈O | High | Used as disinfectant |

| 4-Methylphenol | C₇H₈O | Moderate | Used as antiseptic |

| Resorcinol | C₆H₆O₂ | Low | Two hydroxyl groups on adjacent carbons |

This table illustrates that while other compounds exhibit varying levels of antifungal activity, this compound's unique structural features contribute significantly to its biological effects .

Molecular Dynamics Studies

Recent molecular dynamics simulations have provided insights into how orcinol interacts with water molecules at the liquid-vapor interface. These studies suggest that orcinol's amphiphilic nature enhances its surface activity and influences local water structure, which may further impact its biological interactions .

属性

IUPAC Name |

5-methylbenzene-1,3-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKPNAMTHBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210522 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Orcinol monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6153-39-5 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。